![molecular formula C12H22O2Si2 B14737906 [1,4-Phenylenebis(methylene)]bis(dimethylsilanol) CAS No. 5015-83-8](/img/structure/B14737906.png)
[1,4-Phenylenebis(methylene)]bis(dimethylsilanol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,4-Phenylenebis(methylene)]bis(dimethylsilanol): is an organosilicon compound with the molecular formula C₁₂H₂₂O₂Si₂ It is characterized by the presence of two dimethylsilanol groups attached to a 1,4-phenylenebis(methylene) backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,4-Phenylenebis(methylene)]bis(dimethylsilanol) typically involves the reaction of 1,4-bis(chloromethyl)benzene with dimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atoms are replaced by dimethylsilanol groups. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1,4-Phenylenebis(methylene)]bis(dimethylsilanol) can undergo oxidation reactions, where the silanol groups are converted to silanones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form silane derivatives using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The silanol groups can participate in substitution reactions with various electrophiles, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents like diethyl ether or THF.
Substitution: Various electrophiles such as alkyl halides, acyl chlorides; reactions are conducted in the presence of a base like triethylamine.
Major Products:
Oxidation: Silanones
Reduction: Silane derivatives
Substitution: New organosilicon compounds with modified functional groups
Scientific Research Applications
Chemistry:
Catalysis: [1,4-Phenylenebis(methylene)]bis(dimethylsilanol) is used as a precursor for the synthesis of organosilicon catalysts, which are employed in various organic transformations.
Materials Science: The compound is utilized in the preparation of silicon-based polymers and resins, which have applications in coatings, adhesives, and sealants.
Biology and Medicine:
Drug Delivery: Research is being conducted on the use of organosilicon compounds, including [1,4-Phenylenebis(methylene)]bis(dimethylsilanol), as carriers for drug delivery systems due to their biocompatibility and stability.
Biomedical Imaging: The compound is explored for its potential use in biomedical imaging techniques, such as magnetic resonance imaging (MRI), due to its unique chemical properties.
Industry:
Electronics: The compound is used in the fabrication of silicon-based electronic components, including semiconductors and insulators.
Coatings: It is employed in the development of advanced coatings with enhanced durability and resistance to environmental factors.
Mechanism of Action
The mechanism by which [1,4-Phenylenebis(methylene)]bis(dimethylsilanol) exerts its effects is primarily through its ability to form stable silicon-oxygen bonds. These bonds contribute to the compound’s stability and reactivity in various chemical reactions. The molecular targets and pathways involved include interactions with electrophiles and nucleophiles, leading to the formation of new organosilicon compounds with diverse functional groups.
Comparison with Similar Compounds
[1,4-Phenylenebis(methylene)]bis(trimethylsilane): This compound is similar in structure but has trimethylsilane groups instead of dimethylsilanol groups. It is less reactive due to the absence of hydroxyl groups.
[1,4-Phenylenebis(methylene)]bis(dimethylsilane): This compound lacks the hydroxyl groups present in [1,4-Phenylenebis(methylene)]bis(dimethylsilanol), making it less versatile in chemical reactions.
Uniqueness: [1,4-Phenylenebis(methylene)]bis(dimethylsilanol) is unique due to the presence of silanol groups, which enhance its reactivity and make it suitable for a wide range of applications in chemistry, biology, and industry. The hydroxyl groups allow for further functionalization, making it a valuable intermediate in the synthesis of more complex organosilicon compounds.
Properties
CAS No. |
5015-83-8 |
|---|---|
Molecular Formula |
C12H22O2Si2 |
Molecular Weight |
254.47 g/mol |
IUPAC Name |
hydroxy-[[4-[[hydroxy(dimethyl)silyl]methyl]phenyl]methyl]-dimethylsilane |
InChI |
InChI=1S/C12H22O2Si2/c1-15(2,13)9-11-5-7-12(8-6-11)10-16(3,4)14/h5-8,13-14H,9-10H2,1-4H3 |
InChI Key |
PXQMJVBDKCIBGC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CC1=CC=C(C=C1)C[Si](C)(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



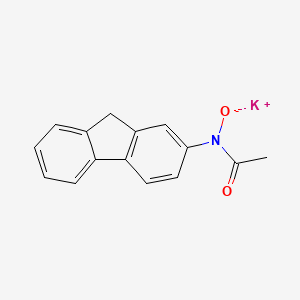
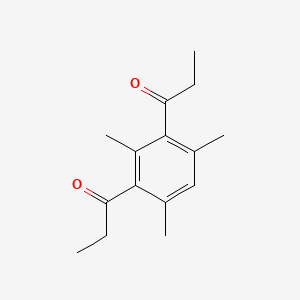

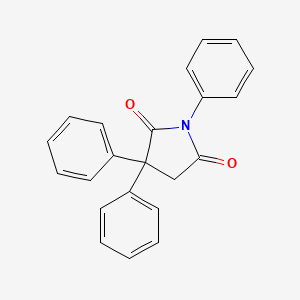
![butyl N-[(4-nitrophenyl)methylideneamino]carbamate](/img/structure/B14737846.png)
![N-[5-(2-furylmethylamino)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxy-benzamide](/img/structure/B14737851.png)
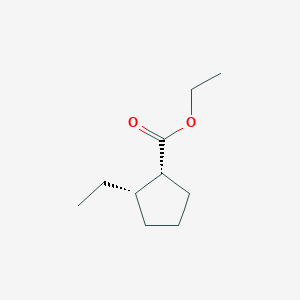
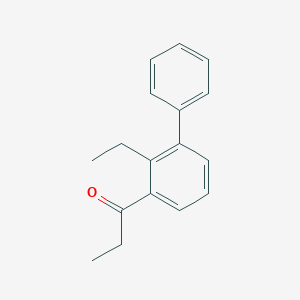
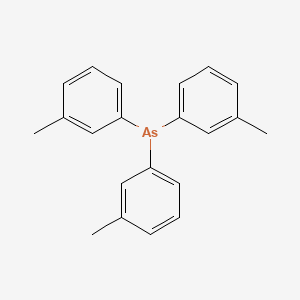
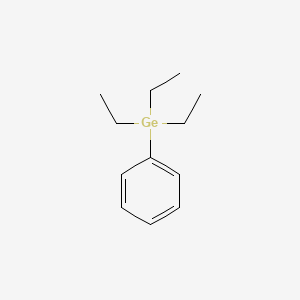
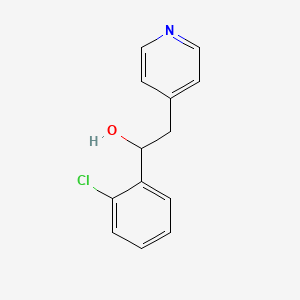

![N-(2-cyanophenyl)-2-[(4-phenyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B14737903.png)
